

Spectroscopic Profile of Pyridine-2-carboxylic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: *Pyridine-2-carboxylic anhydride*

Cat. No.: *B102562*

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Disclaimer: Direct experimental spectroscopic data for **pyridine-2-carboxylic anhydride** is not readily available in public databases. This guide utilizes data from a closely related structural analog, 2,3-pyridinedicarboxylic anhydride (also known as quinolinic anhydride), to provide an inferred spectroscopic profile. The data presented herein should be considered as a reference and may not be fully representative of **pyridine-2-carboxylic anhydride**.

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-pyridinedicarboxylic anhydride, serving as a valuable resource for researchers, scientists, and professionals in drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for 2,3-pyridinedicarboxylic anhydride.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for 2,3-Pyridinedicarboxylic Anhydride

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.15	dd	1.8, 4.9	H-6
8.65	dd	1.8, 7.8	H-4
7.95	dd	4.9, 7.8	H-5

Solvent: DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for 2,3-Pyridinedicarboxylic Anhydride

Chemical Shift (δ) ppm	Assignment
161.5	C=O
159.8	C=O
155.2	C-6
149.1	C-2
139.6	C-4
128.5	C-5
124.3	C-3

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 2,3-Pyridinedicarboxylic Anhydride

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1850	Strong	Asymmetric C=O Stretch
~1780	Strong	Symmetric C=O Stretch
~1300 - 1200	Strong	C-O-C Stretch
~1600 - 1450	Medium	Aromatic C=C Bending
~900 - 700	Medium-Strong	C-H Bending (out-of-plane)

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2,3-Pyridinedicarboxylic Anhydride

m/z	Relative Intensity (%)	Assignment
149	100	[M] ⁺ (Molecular Ion)
105	~60	[M - CO ₂] ⁺
77	~40	[C ₅ H ₃ N] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2,3-pyridinedicarboxylic anhydride (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

^1H NMR Acquisition:

- **Pulse Program:** A standard single-pulse experiment is used.
- **Number of Scans:** 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
- **Relaxation Delay:** A relaxation delay of 1-2 seconds is employed between scans.
- **Chemical Shift Referencing:** The chemical shifts are referenced to the residual solvent peak of DMSO- d_6 at 2.50 ppm.

^{13}C NMR Acquisition:

- **Pulse Program:** A proton-decoupled pulse program is used to simplify the spectrum.
- **Number of Scans:** A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ^{13}C .
- **Relaxation Delay:** A relaxation delay of 2-5 seconds is used.
- **Chemical Shift Referencing:** The chemical shifts are referenced to the solvent peak of DMSO- d_6 at 39.52 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of 2,3-pyridinedicarboxylic anhydride is ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

- A background spectrum of the empty sample compartment is first recorded.
- The KBr pellet containing the sample is then placed in the sample holder.
- The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Instrumentation: An Electron Ionization (EI) mass spectrometer is used for the analysis.

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

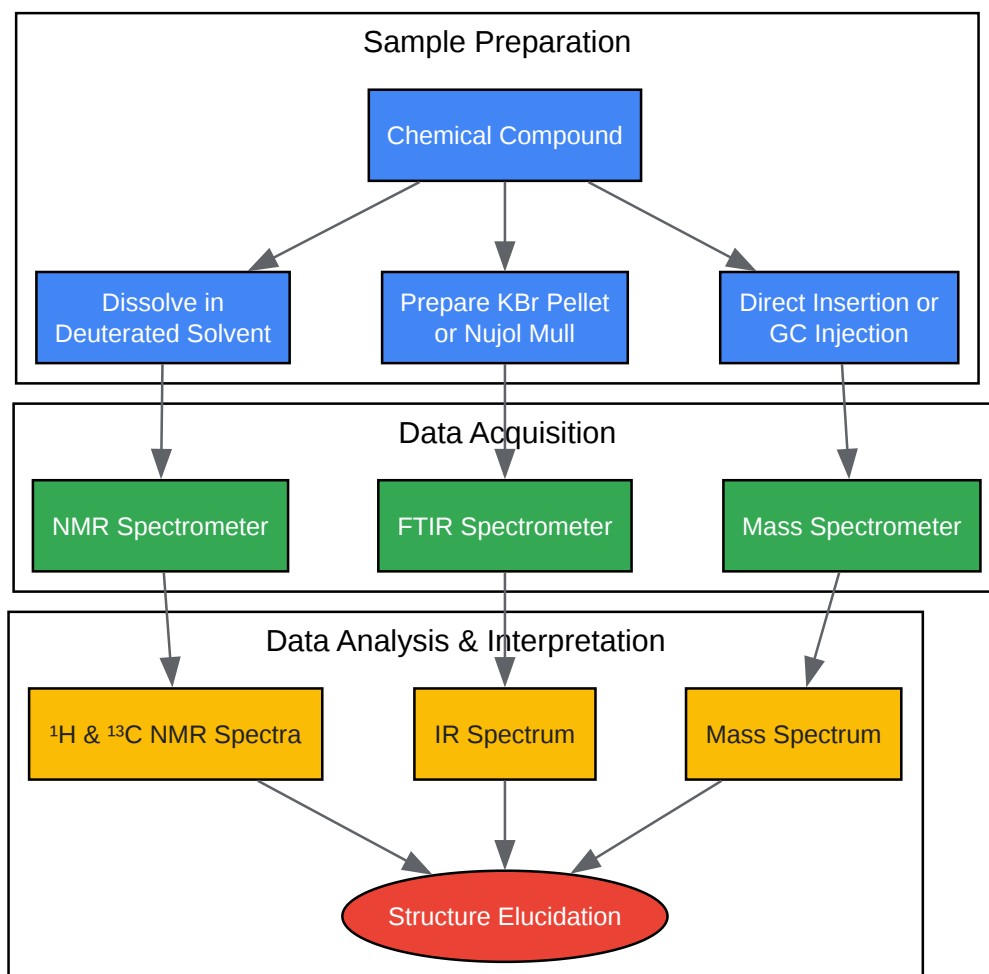
Ionization and Analysis:

- **Ionization Energy:** A standard electron energy of 70 eV is used to ionize the sample molecules.
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the general workflow from sample preparation to data acquisition and structural elucidation in spectroscopic analysis.

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